molecular formula C14H17FN2O3 B8109779 4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

Cat. No.: B8109779
M. Wt: 280.29 g/mol
InChI Key: FTKTVZFCPUVMPR-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is a spirocyclic compound characterized by its unique structure, which includes a fluorophenyl group and a spiro linkage involving oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multicomponent reactions. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method offers several advantages, including short reaction times, high yields, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the spirocyclic structure provides stability and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its fluorophenyl group and spiro linkage contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-fluorophenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-11-2-1-3-12(6-11)17-9-14(20-7-13(17)18)8-16-4-5-19-10-14/h1-3,6,16H,4-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKTVZFCPUVMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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